molecular formula C8H10N2O2 B1294549 6-(dimethylamino)nicotinic acid CAS No. 82846-28-4

6-(dimethylamino)nicotinic acid

Cat. No.: B1294549
CAS No.: 82846-28-4
M. Wt: 166.18 g/mol
InChI Key: XWMLEYINWKGSAC-UHFFFAOYSA-N
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Description

6-(dimethylamino)nicotinic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, featuring a dimethylamino group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)nicotinic acid typically involves the functionalization of pyridine derivatives. One common method is the reaction of 6-(Dimethylamino)pyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position. The reaction conditions often require a catalyst, such as palladium, to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(dimethylamino)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)nicotinic acid involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: Similar in structure but with the dimethylamino group at the 4-position.

    Pyridine-3-carboxylic acid: Lacks the dimethylamino group, affecting its chemical properties and reactivity.

Uniqueness

6-(dimethylamino)nicotinic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMLEYINWKGSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232030
Record name 3-Pyridinecarboxylic acid, 6-(dimethylamino)-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-28-4
Record name 6-(Dimethylamino)-3-pyridinecarboxylic acid
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Record name 82846-28-4
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Record name 3-Pyridinecarboxylic acid, 6-(dimethylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Dimethylamino)nicotinic acid
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Record name 6-(DIMETHYLAMINO)-3-PYRIDINECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

6-Chloronicotinic acid (0.5 g, 3.17 mmol) and dimethyl amine 10 ml, 40% in water) were heated in a sealed pressure vessel at 130° C. for 6 h. The solvent was then removed and the residue was taken up in water and the pH was adjusted to 4–5. Extraction with dichloromethane yielded the pure intermediate depicted above (0.1 g, 20%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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